1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1326840-22-5
Cat. No.: VC6819326
Molecular Formula: C18H12BrFN4O
Molecular Weight: 399.223
* For research use only. Not for human or veterinary use.
![1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 1326840-22-5](/images/structure/VC6819326.png)
Specification
CAS No. | 1326840-22-5 |
---|---|
Molecular Formula | C18H12BrFN4O |
Molecular Weight | 399.223 |
IUPAC Name | 1-(4-bromophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C18H12BrFN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2 |
Standard InChI Key | YQNTXZCOSUVTDZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F |
Introduction
Chemical Structure and Rational Design
The target compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
-
A 4-bromophenyl group at position 1, which enhances lipophilicity and potential interactions with hydrophobic enzyme pockets.
-
A 2-fluorobenzyl group at position 5, introducing electron-withdrawing effects and steric bulk that may influence binding affinity .
Comparative analysis with structurally similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives reported by Hassaballah et al. , suggests that bromine and fluorine substituents improve metabolic stability and target selectivity. For example, derivatives bearing halogenated aryl groups demonstrated enhanced inhibitory activity against EGFR tyrosine kinase (EGFR-TK), with IC<sub>50</sub> values as low as 0.034 μM .
Synthetic Methodologies
General Synthesis of Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones typically involves cyclocondensation reactions. A representative pathway includes:
-
Formation of the pyrazole ring: Reacting 5-amino-1H-pyrazole-4-carboxamide with aldehydes or ketones under acidic conditions.
-
Pyrimidine ring closure: Using reagents like phosphoryl chloride (POCl<sub>3</sub>) or dimethylformamide (DMF) to facilitate cyclization .
Step | Reaction | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|---|
1 | Bromination | HNO<sub>3</sub>, AgNO<sub>3</sub> | 5-Bromo-4-chloro-2-fluorobenzoic acid | 85% |
2 | Acylation | SOCl<sub>2</sub>, N,O-dimethylhydroxylamine | 5-Bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | 99% |
3 | Grignard Reaction | Methylmagnesium bromide (MeMgBr) | 1-(5-Bromo-4-chloro-2-fluorophenyl)ethanone | 95% |
Adapting this approach, the 2-fluorobenzyl group could be introduced via nucleophilic substitution or Suzuki-Miyaura coupling at position 5 .
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives are potent kinase inhibitors. For instance, compounds 15 and 16 from Hassaballah et al. exhibited IC<sub>50</sub> values of 0.135 μM and 0.034 μM against EGFR-TK, respectively . The target compound’s bromophenyl and fluorobenzyl groups may similarly engage in hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases.
Antiproliferative Effects
NCI-60 screening data for related compounds revealed broad-spectrum cytotoxicity, with GI<sub>50</sub> values ranging from 0.018 μM to 9.98 μM . The target compound’s fluorobenzyl moiety could enhance cellular uptake, while the bromophenyl group may stabilize DNA intercalation.
Apoptosis and Cell Cycle Arrest
Mechanistic studies on compound 16 demonstrated S-phase cell cycle arrest and time-dependent apoptosis in MDA-MB-468 cells . These effects correlate with downregulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic proteins like Bax.
Structure-Activity Relationships (SAR)
Critical structural features influencing activity include:
-
Halogen substituents: Bromine at position 4 of the phenyl ring improves kinase binding via hydrophobic interactions.
-
Fluorine placement: The 2-fluorobenzyl group optimizes steric complementarity with target enzymes while minimizing metabolic degradation .
-
Pyrimidinone core: The carbonyl group at position 4 hydrogen-bonds with kinase hinge regions, a feature conserved across active analogs .
Pharmacokinetic and Toxicity Profiles
While direct data for the target compound are unavailable, related pyrazolopyrimidines exhibit favorable properties:
-
P-glycoprotein inhibition: Compounds 15 and 16 reduced P-gp activity by 0.301- and 0.449-fold, respectively, suggesting potential to overcome multidrug resistance .
-
Metabolic stability: Fluorine atoms mitigate oxidative metabolism, prolonging half-life in vivo .
Future Directions
-
Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and scalability .
-
Target Validation: Screen the compound against kinase panels to identify primary targets (e.g., EGFR, Pim-1, or Flt-3) .
-
In Vivo Studies: Assess pharmacokinetics and toxicity in animal models to advance preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume